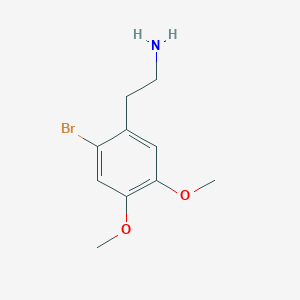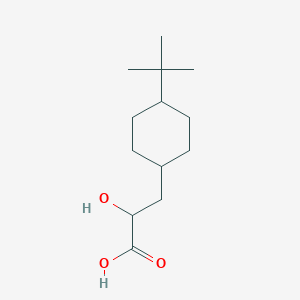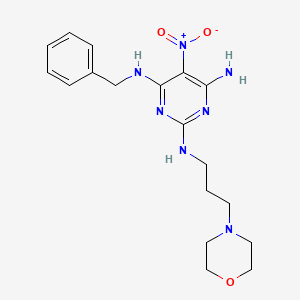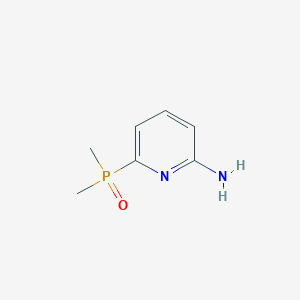
3,4-diethoxy-N-(isoxazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-(isoxazol-4-yl)benzamide is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The molecular structure of 3,4-diethoxy-N-(isoxazol-4-yl)benzamide contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 2 ethers (aromatic), and 1 Isoxazole .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .科学的研究の応用
Alzheimer's Disease Treatment Potential
A compound structurally related to 3,4-diethoxy-N-(isoxazol-4-yl)benzamide, namely N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This inhibition can decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity. It demonstrates potential as a treatment for Alzheimer's disease due to its ability to ameliorate impaired learning and memory and its capability to cross the blood-brain barrier after oral administration (Lee et al., 2018).
Photophysical Properties for Fluorescence Applications
Another structurally related set of compounds, 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]–1H–benzo[d]imidazol–6–yl}–2H–naphtho[1,2-d][1,2,3] fluorescent triazole derivatives, were synthesized to study their absorption, emission, quantum yields, and dipole moments in various solvents. These compounds, exhibiting blue and green fluorescence, underscore the relevance of structurally similar compounds in the development of new fluorophores for potential use in biological imaging and diagnostics (Padalkar et al., 2015).
Potential in Antimicrobial Applications
Benzamide derivatives, including those with a core structure similar to 3,4-diethoxy-N-(isoxazol-4-yl)benzamide, have been synthesized and evaluated for antimicrobial efficacy. Compounds with variations in the benzamide moiety have shown significant antibacterial and antifungal activities, indicating the potential use of structurally related compounds in developing new antimicrobial agents (Priya et al., 2006).
Synthesis and Chemical Properties Exploration
The synthesis and exploration of the chemical properties of compounds structurally related to 3,4-diethoxy-N-(isoxazol-4-yl)benzamide contribute to the understanding of their potential applications in various fields of science, including material science, drug development, and chemical synthesis. Studies focusing on the synthesis methodologies, such as modified Boekelheide rearrangement for the synthesis of benzisoxazole derivatives, highlight the continuous interest in developing efficient synthetic routes for complex molecules (Arava et al., 2011).
将来の方向性
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
特性
IUPAC Name |
3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-18-12-6-5-10(7-13(12)19-4-2)14(17)16-11-8-15-20-9-11/h5-9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAYSCGCDLPXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CON=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(isoxazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)


![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)




![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)

![2-(3,4-Dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2812485.png)